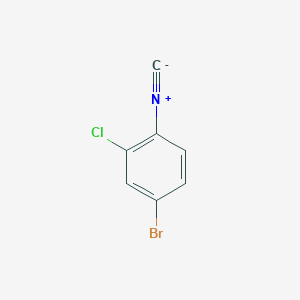

4-Bromo-2-chlorophenylisocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEHQADFMJPXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373615 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-45-6 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 730971-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-Chlorophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-2-chlorophenyl isocyanate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, spectroscopic characteristics, synthesis protocols, reactivity, and significant applications, particularly in the synthesis of bioactive molecules.

Introduction and Molecular Structure

4-Bromo-2-chlorophenyl isocyanate (CAS No. 190774-47-1) is a halogenated aromatic isocyanate.[1] Its structure features a phenyl ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a highly reactive isocyanate (-N=C=O) functional group at the 1-position. This unique combination of substituents makes it a valuable and versatile building block in organic synthesis, particularly for creating complex molecules with potential therapeutic applications. The presence of the electrophilic isocyanate group allows for straightforward reactions with a wide range of nucleophiles, while the halogen atoms provide sites for further chemical modification and can influence the biological activity of the final compounds.

Caption: Molecular structure of 4-bromo-2-chlorophenyl isocyanate.

Physicochemical Properties

4-Bromo-2-chlorophenyl isocyanate is a white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 190774-47-1 | [1] |

| Molecular Formula | C₇H₃BrClNO | [1] |

| Molecular Weight | 232.46 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 71 - 72 °C | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like dichloromethane, toluene, and ethyl acetate. |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong and sharp absorption band for the asymmetric stretching of the isocyanate group (-N=C=O), typically appearing in the range of 2250-2275 cm⁻¹.[3] Other expected signals include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the aromatic ring (1400-1600 cm⁻¹), and C-Cl and C-Br stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹).[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, three distinct proton signals are expected. The proton at position 6 (adjacent to the chlorine) is expected to be a doublet, the proton at position 5 (between the bromine and the isocyanate) will likely appear as a doublet of doublets, and the proton at position 3 (adjacent to the chlorine and the isocyanate) will be a doublet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals. The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-140 ppm. The six aromatic carbons will appear in the typical aromatic region of 110-150 ppm, with their specific shifts influenced by the attached halogen and isocyanate groups. The carbon atoms directly bonded to the electronegative chlorine and bromine atoms will be shifted downfield.

Synthesis of 4-Bromo-2-Chlorophenyl Isocyanate

The standard and most efficient method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. For 4-bromo-2-chlorophenyl isocyanate, the precursor is 4-bromo-2-chloroaniline. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are commonly employed in a laboratory setting.

Caption: General workflow for the synthesis of 4-bromo-2-chlorophenyl isocyanate.

Experimental Protocol: Synthesis from 4-Bromo-2-chloroaniline using Triphosgene

This protocol is adapted from a general procedure for the synthesis of isocyanates.[5]

Materials:

-

4-Bromo-2-chloroaniline

-

Triphosgene

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphosgene (0.35 equivalents) and anhydrous DCM under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Aniline Addition: 4-Bromo-2-chloroaniline (1.0 equivalent) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Base Addition: A solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition of the base is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the -N=C=O stretch).

-

Work-up: The reaction mixture is filtered under an inert atmosphere to remove the triethylamine hydrochloride precipitate. The filter cake is washed with a small amount of anhydrous DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure 4-bromo-2-chlorophenyl isocyanate.

Causality in Experimental Choices: The use of triphosgene provides a solid, safer alternative to gaseous phosgene. The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the isocyanate. All operations are conducted under an inert atmosphere to prevent the reaction of the isocyanate with atmospheric moisture.

Chemical Reactivity and Applications

The isocyanate group is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Sources

Introduction: The Strategic Value of the 4-Bromo-2-Chlorophenyl Scaffold

An In-depth Technical Guide to 4-Bromo-2-Chlorophenyl Compounds: Synthesis, Reactivity, and Applications

In the landscape of synthetic chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel molecules. The 4-bromo-2-chlorophenyl moiety represents a uniquely versatile building block, prized by researchers in drug discovery, agrochemical science, and materials development. Its value stems from the presence of two distinct halogen atoms on a phenyl ring, offering differential reactivity that allows for sequential and site-selective modifications. The electron-withdrawing nature of the chlorine and bromine atoms, combined with their steric positioning, imparts specific electronic properties to the ring, influencing both its reactivity and the biological activity of its derivatives.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core aspects of 4-bromo-2-chlorophenyl chemistry. We will explore the causal logic behind synthetic strategies, provide validated experimental protocols for key transformations, and survey the compound's significant applications, grounding our discussion in authoritative scientific literature.

Part 1: Foundational Synthesis Strategies

The accessibility of a scaffold is crucial for its widespread adoption. 4-Bromo-2-chlorophenyl compounds can be prepared through several reliable synthetic routes, often starting from readily available precursors. A classic and illustrative example is the multi-step synthesis of 4-bromo-2-chloroaniline from aniline, which demonstrates fundamental principles of aromatic chemistry.

Workflow: Multi-Step Synthesis of 4-Bromo-2-Chloroaniline

The rationale behind this sequence is to control the powerful activating effect of the amine group and to direct the incoming electrophiles (bromine and chlorine) to the desired positions.

Caption: Synthetic pathway for 4-bromo-2-chloroaniline from aniline.

Experimental Protocol: Synthesis of 4-Bromo-2-Chloroaniline[1]

This protocol is adapted from established laboratory procedures and highlights the key considerations at each stage.

Step 1: Protection of the Amine Group (Acetylation)

-

Rationale: The amino group of aniline is highly activating and ortho-, para-directing. Uncontrolled reaction with halogens would lead to multiple substitutions and oxidation. Converting it to an acetamido group moderates its reactivity and provides steric hindrance at the ortho positions.

-

Procedure:

-

Dissolve aniline in dilute hydrochloric acid to form anilinium hydrochloride.

-

Add acetic anhydride, immediately followed by a solution of sodium acetate. The sodium acetate acts as a buffer and deprotonates the anilinium ion, facilitating the nucleophilic attack on acetic anhydride.

-

Cool the reaction mixture in an ice bath to promote crystallization of the acetanilide product.

-

Collect the white crystalline product by vacuum filtration and wash with ice-cold water.

-

Step 2: Electrophilic Aromatic Substitution (Bromination)

-

Rationale: The acetamido group is a moderate activator and directs incoming electrophiles to the para position due to steric hindrance at the ortho positions.

-

Procedure:

-

Dissolve the acetanilide from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the stirring mixture.

-

After the reaction is complete (typically monitored by TLC or color change), pour the mixture into ice-cold water to precipitate the 4-bromoacetanilide product.

-

Collect the product by vacuum filtration.

-

Step 3: Electrophilic Aromatic Substitution (Chlorination)

-

Rationale: With the para position now blocked by bromine, the ortho-directing acetamido group guides the incoming chlorine electrophile to an ortho position.

-

Procedure:

-

Suspend 4-bromoacetanilide in a mixture of glacial acetic acid and hydrochloric acid and cool in an ice bath.

-

Generate chlorine in situ by the dropwise addition of a sodium chlorate solution. This method avoids handling chlorine gas directly.

-

Allow the reaction to stir at room temperature.

-

Collect the precipitated 4-bromo-2-chloroacetanilide by vacuum filtration.

-

Step 4: Deprotection of the Amine Group (Hydrolysis)

-

Rationale: The final step is to remove the protecting acetyl group to reveal the desired aniline functionality. This is achieved through acid-catalyzed hydrolysis.

-

Procedure:

-

Reflux the 4-bromo-2-chloroacetanilide from Step 3 in a mixture of 95% ethanol and concentrated hydrochloric acid for 30-60 minutes.

-

Pour the hot solution over ice to precipitate the amine salt.

-

Neutralize the mixture by carefully adding a strong base (e.g., concentrated NaOH) dropwise until the solution is basic. This deprotonates the ammonium salt to yield the free amine.

-

Collect the final product, 4-bromo-2-chloroaniline, by vacuum filtration and wash with ice-cold water. Recrystallization from a suitable solvent like methanol or ethanol may be required for purification.

-

Part 2: Differential Reactivity in Cross-Coupling Reactions

The synthetic power of the 4-bromo-2-chlorophenyl scaffold is most evident in palladium-catalyzed cross-coupling reactions. The difference in bond dissociation energy between the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, making it the primary reaction site.[1] This predictable reactivity is the cornerstone of its utility in building molecular complexity.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction, which forms new carbon-carbon bonds by coupling an organohalide with an organoboron compound, is exceptionally effective with 4-bromo-2-chlorophenyl substrates.[2][3][4][5]

Caption: Selective functionalization via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Generalized Suzuki-Miyaura Reaction

-

Rationale: This protocol achieves selective arylation at the 4-position (C-Br) while leaving the 2-position (C-Cl) intact for potential subsequent reactions. The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity.

-

Procedure: [5]

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-bromo-2-chlorophenyl substrate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) and a small amount of degassed water.

-

Heat the reaction mixture to 70-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 | [5] |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | Moderate-Good | [2][3] |

| Triphenylphosphine Palladium | K₃PO₄ | Dioxane | 100 | 43-83 | [6] |

| Table 1: Representative conditions for Suzuki-Miyaura coupling of 4-bromo-2-chlorophenyl substrates. |

Part 3: Applications in Drug Discovery & Agrochemicals

The 4-bromo-2-chlorophenyl scaffold is a privileged structure found in numerous biologically active compounds. The halogens can participate in halogen bonding and other non-covalent interactions within protein binding sites, while also improving metabolic stability and cell permeability.

Medicinal Chemistry Applications

Derivatives have demonstrated a wide spectrum of therapeutic potential.

-

Antimalarial Activity: Compounds incorporating this moiety show significant in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[7][8][9] They serve as a starting point for designing novel anti-plasmodial agents.[9]

-

Antimicrobial Properties: The presence of halogens is known to induce antimicrobial properties.[7][8][10] Various derivatives have been synthesized and tested against clinically isolated drug-resistant bacteria, showing promise in combating antimicrobial resistance.[6]

-

Anticancer Potential: Certain biphenyl derivatives containing the 4-bromo-2-chlorophenyl group have been investigated as anticancer agents, with mechanisms including the inhibition of tubulin polymerization.[7][8]

-

Cardiovascular Disease: A landmark application is in the drug Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[11][12] The scaffold is a key component of this complex molecule.

-

Other Activities: Research has also pointed to anti-inflammatory and antioxidant activities in various derivatives.[9][13]

| Compound Class | Biological Activity | Therapeutic Area | References |

| N-(Phenyl)furan-2-carboxamides | Antibacterial (NDM-1 A. baumannii) | Infectious Disease | [6] |

| Biphenyl Carboxylates | Antimalarial (P. falciparum) | Infectious Disease | [7][8][9] |

| Biphenyl Carboxylates | Anticancer (Tubulin Inhibition) | Oncology | [7][8] |

| Substituted Pyrimidines (Macitentan) | Dual Endothelin Receptor Antagonist | Cardiovascular | [11][12] |

| (Alkyloxy)phenyl Esters | Anti-inflammatory, Antitumor | Inflammation, Oncology | [9] |

| Table 2: Summary of biological activities of 4-bromo-2-chlorophenyl derivatives. |

Agrochemical Applications

The scaffold is also a precursor in the synthesis of important agrochemicals.

-

Profenofos: 4-bromo-2-chlorophenol is a key intermediate in the production of Profenofos, an organophosphate insecticide.[14]

-

Biomarker of Exposure: The human body metabolizes Profenofos into 4-bromo-2-chlorophenol (BCP), which can be detected in urine. This makes urinary BCP a specific and sensitive biomarker for assessing human exposure to the pesticide.[15]

Part 4: Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties and potential hazards is essential for safe handling and development.

Structural and Physicochemical Characterization

-

Crystallography: X-ray crystallography and Hirshfeld surface analysis have been used to study the three-dimensional structure and intermolecular interactions of 4-bromo-2-chlorophenyl derivatives.[8][9][10][16] These studies reveal that C-H···O, C-H···π, and halogen···oxygen contacts often play a significant role in the crystal packing.[8][9][10]

-

Spectroscopy: The structures of novel derivatives are routinely confirmed using a suite of spectroscopic techniques, including ¹H and ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.[17][6][18]

Toxicological Data

-

Core Precursors: The starting material, 4-bromo-2-chlorophenol, is classified as harmful if swallowed and causes skin and serious eye irritation.[19] Appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Derivatives: The toxicity of more complex derivatives varies widely. For instance, the drug Macitentan has undergone extensive toxicological screening for human use. Studies on other novel derivatives have shown that some complexes do not affect normal human cell lines at lower concentrations, suggesting a potential therapeutic window.[13][20] Acute oral toxicity studies are a standard part of the preclinical evaluation for any new therapeutic candidate based on this scaffold.[13]

Conclusion

The 4-bromo-2-chlorophenyl scaffold is a testament to the power of strategic halogenation in synthetic chemistry. Its differential reactivity provides a robust platform for the controlled, sequential synthesis of complex molecular architectures. This versatility has been successfully leveraged to produce compounds with significant applications, ranging from life-saving pharmaceuticals like Macitentan to essential agrochemicals. The continued exploration of this scaffold, guided by the principles of selective cross-coupling and structure-activity relationship studies, promises to yield further innovations in medicine and beyond. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of 4-bromo-2-chlorophenyl compounds is a valuable asset in the pursuit of novel chemical entities.

References

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

-

MDPI. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of profenofos and 4-bromo-2-chlorophenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Bromo-2-chlorophenyl)morpholine. Retrieved from [Link]

-

PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

-

PubMed. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Bromo-2-chlorophenyl)morpholine. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Retrieved from [Link]

-

Boron Molecular. (2024). Key Reactions and Applications of 4-Bromo-2-chloropyridine in Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. Retrieved from [Link]

- PubMed. (n.d.). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37464823/ncbi.nlm.nih.gov/37464823/

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bg.cpachem.com [bg.cpachem.com]

- 20. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safety and Handling of 4-Bromo-2-chlorophenyl Isocyanate

Executive Summary

4-Bromo-2-chlorophenyl isocyanate (CAS: 190774-47-1) is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical agents, including antibacterial and anti-tumor urea derivatives.[1][2] While invaluable for installing the carbamoyl moiety, its isocyanate functional group (-N=C=O) presents severe respiratory and dermal sensitization hazards.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of the compound's reactivity, establishing a self-validating safety protocol for research and scale-up environments.

Chemical Profile & Vital Statistics

Understanding the physical state is the first line of defense. Unlike many liquid isocyanates (e.g., phenyl isocyanate), this substituted derivative is a solid at room temperature, which alters the primary exposure vector from vapor to dust/particulate.

| Property | Value | Operational Implication |

| CAS Number | 190774-47-1 | Use for exact inventory tracking; distinct from 4-bromophenyl isocyanate.[2] |

| Molecular Formula | C₇H₃BrClNO | MW: 232.46 g/mol |

| Physical State | Crystalline Solid | Dust Hazard: Primary exposure route is inhalation of particulates during weighing. |

| Melting Point | 71–76 °C | Stable solid at RT, but may melt if reaction exotherms are uncontrolled. |

| Boiling Point | 78 °C @ 0.4 mmHg | High vacuum required for distillation; thermal degradation risk at atm pressure. |

| Reactivity | High (Electrophilic) | Reacts violently with nucleophiles (amines, alcohols) and water. |

Hazard Mechanics: The Sensitization Pathway

To handle this compound safely, one must understand why it is toxic. Isocyanates are not merely irritants; they are powerful haptens .

The Mechanism of Action

The electrophilic carbon in the isocyanate group attacks nucleophilic residues (lysine amines, serine hydroxyls) on human proteins (e.g., albumin, keratin). This forms a stable carbamoyl-protein conjugate. The immune system identifies this "modified self" protein as foreign, triggering an antibody response (IgE or IgG).

-

Consequence: Subsequent exposures—even at nanogram levels—can trigger anaphylactic shock or severe asthma.

Figure 1: The haptenization pathway. Once the conjugate forms, the immune system is permanently primed to react to future exposures.

Engineering Controls & PPE Strategy

Primary Containment (Engineering)

-

Solids Handling: Weighing must be performed inside a fume hood or a powder containment enclosure . Do not weigh on an open bench.

-

Inert Atmosphere: Store and react under Nitrogen or Argon. Moisture in the air reacts to form the corresponding aniline (4-bromo-2-chloroaniline) and CO₂, which can pressurize sealed vessels.

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged protection against halogenated aromatic isocyanates in solution.

-

Gloves:

-

Splash Protection: Double-gloved Nitrile (minimum 5 mil).

-

Spill/Immersion: Silver Shield® (Laminate) or Viton®.

-

-

Respiratory: If working outside a hood (strictly discouraged) or cleaning spills, use a Full-Face Respirator with Organic Vapor/Particulate (P100) cartridges.

-

Eye Protection: Chemical splash goggles (ventless preferred if dust is fine).

Operational Protocol: Synthesis & Handling

This protocol uses a "Cradle-to-Grave" approach, ensuring safety from storage to waste disposal.

Step 1: Storage

-

Condition: Store at 2–8°C under inert gas.

-

Container: Tightly sealed. If the cap sticks, do not force it . Isocyanates can form polyurea crusts in the threads. Heating the cap to loosen it can cause pressure explosion.

Step 2: Weighing & Transfer

-

Static Control: Use an anti-static gun or bar inside the hood. Static charge can cause the light powder to "fly," contaminating the sash and operator.

-

Transfer: Dissolve the solid in the reaction solvent (e.g., dry DCM or THF) inside the weighing vessel before transferring to the reaction flask. This converts the dust hazard into a liquid handling task, which is easier to control.

Step 3: Reaction Setup

-

Solvent Quality: Solvents must be anhydrous .

-

Reasoning: Water reacts with R-NCO to form R-NH₂ + CO₂. The amine (R-NH₂) is a better nucleophile than water and will immediately react with a second molecule of isocyanate to form a symmetric urea (R-NH-CO-NH-R). This consumes 2 equivalents of your starting material and creates an insoluble impurity.

-

Step 4: Quenching & Decontamination

NEVER use plain water to clean isocyanate glassware. Water reacts too slowly and forms insoluble ureas that are difficult to remove.

The "Decon Solution" (Self-Validating): Prepare a decontamination solution that chemically destroys the isocyanate group.

-

Recipe: 90% Water + 8% Concentrated Ammonia + 2% Liquid Detergent.[3]

-

Mechanism: The surfactant solubilizes the isocyanate; the ammonia reacts rapidly to form a water-soluble urea derivative; the water acts as the bulk carrier.

-

Validation: After soaking glassware for 24 hours, the absence of the characteristic isocyanate IR peak (~2270 cm⁻¹) confirms destruction.

Figure 2: Operational workflow emphasizing the conversion of solid dust to liquid solution for safer handling.

Emergency Response

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including respiratory protection.

-

Solid Spill: Do not sweep (creates dust). Cover with wet sand or a wet paper towel to dampen, then scoop into a waste container.

-

Liquid Spill: Cover with the Decon Solution (Ammonia/Detergent/Water) or a mixture of wet sand. Let it sit for 15–30 minutes to neutralize before cleanup.

-

Waste: Do not seal the waste container immediately. CO₂ evolution can pressurize and burst the vessel. Leave the cap loose for 48 hours.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention. Respiratory symptoms may be delayed up to 12 hours.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it may enhance absorption).

-

Eye Contact: Rinse for 15 minutes.[2][4] Consult an ophthalmologist.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733363, 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Isocyanates: Hazard Recognition and Handling. Retrieved from [Link]

-

Foam Supplies, Inc. Isocyanate Spill & Disposal Procedures (Standard Decontamination Formulas).[3] Retrieved from [Link]

-

NBInno (2026). The Role of Chlorophenyl Isocyanates in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

solubility of 4-bromo-2-chlorophenyl isocyanate in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 4-Bromo-2-chlorophenyl Isocyanate

Executive Summary

4-Bromo-2-chlorophenyl isocyanate is a highly reactive electrophilic intermediate used primarily in the synthesis of urea and carbamate derivatives for pharmaceutical and agrochemical applications. Its successful utilization depends critically on solvent selection.[1] Unlike stable organic solids, this compound is moisture-sensitive; improper solvent choice can lead to rapid hydrolysis, formation of insoluble urea byproducts, and compromised yield.

This guide provides a definitive technical analysis of the solubility profile of 4-bromo-2-chlorophenyl isocyanate, establishing protocols for solvent selection, anhydrous handling, and stability maintenance.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

Before selecting a solvent, one must understand the solute's physicochemical nature. The halogenated aromatic ring increases lipophilicity, making the compound highly soluble in non-polar and moderately polar organic solvents, while the isocyanate group (-N=C=O) dictates its reactivity.[2]

| Property | Data |

| Compound Name | 4-Bromo-2-chlorophenyl isocyanate |

| CAS Number | 190774-47-1 |

| Molecular Formula | C₇H₃BrClNO |

| Molecular Weight | 232.46 g/mol |

| Physical State | Low-melting solid or liquid (dependent on purity/isomer mix) |

| Reactivity Class | Electrophile (reacts with nucleophiles: -OH, -NH₂, H₂O) |

| Lipophilicity | High (Halogenated aromatic ring) |

Solubility Principles & Solvent Compatibility

The solubility of 4-bromo-2-chlorophenyl isocyanate is governed by "like dissolves like," but constrained by chemical compatibility. The solvent must solubilize the aromatic core without reacting with the isocyanate moiety.[2]

Mechanism of Incompatibility (The "Protic" Trap)

Isocyanates are susceptible to nucleophilic attack at the central carbon of the cumulative double bond system.[2]

-

Water: Hydrolyzes the isocyanate to an unstable carbamic acid, which decarboxylates to form an aniline.[2] This aniline then reacts with remaining isocyanate to form a symmetric urea precipitate (often seen as white "crust" or turbidity).

-

Alcohols (ROH): React to form carbamates (urethanes).

-

Amines (RNH₂): React rapidly to form ureas.

Therefore, all protic solvents (Water, Methanol, Ethanol) are strictly forbidden unless they are the intended reactant. [2]

Recommended Solvents

The compound exhibits high solubility (>100 mg/mL) in aprotic organic solvents due to pi-stacking interactions (aromatics) and dipole-dipole interactions (polar aprotics).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for reactions at RT. High volatility allows easy removal. |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Ensure acid-free (stabilized with amylene, not ethanol). |

| Aromatic | Toluene | Good | Ideal for reflux reactions.[2] Lower polarity may require heating for high concentrations. |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent | Critical: Must be anhydrous and peroxide-free. Wet THF causes rapid degradation. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Good | Good general solvent; ensure it is dried (water <0.05%).[2] |

| Non-Polar | Hexanes / Heptane | Low/Moderate | Often used to precipitate the product or wash impurities.[2] |

| Polar Aprotic | DMSO / DMF | Good | Caution: DMSO can react at high temps.[2] DMF must be strictly anhydrous. |

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis/Storage).

Figure 1: Solvent selection logic based on reactivity and temperature requirements.

Experimental Protocol: Preparation of Anhydrous Stock Solution

To ensure scientific integrity, handling this isocyanate requires strict exclusion of atmospheric moisture.

Objective: Prepare a 0.5 M stock solution in Dichloromethane (DCM).

Reagents:

-

4-Bromo-2-chlorophenyl isocyanate (Solid/Liquid)[3][4][5][6][7][8]

-

Anhydrous Dichloromethane (Water content < 50 ppm)

-

Activated 4Å Molecular Sieves

Workflow:

-

Solvent Pre-Treatment:

-

Although "anhydrous" grades are commercially available, verify dryness.

-

Best Practice: Store DCM over activated 4Å molecular sieves for 24 hours prior to use.

-

-

Inert Environment:

-

Purge the receiving flask with dry Nitrogen (N₂) or Argon for 5 minutes.[2]

-

Use a septum-sealed vessel to prevent moisture ingress.

-

-

Dissolution (Exothermic Check):

-

Verification:

-

The solution should be clear and colorless to pale yellow.[2]

-

Turbidity Alert: If the solution turns cloudy, moisture has entered, forming the urea byproduct (1,3-bis(4-bromo-2-chlorophenyl)urea).

-

Figure 2: Workflow for preparing stable, anhydrous isocyanate solutions.

Handling, Stability, and Safety

Stability in Solution

-

Anhydrous DCM/Toluene: Stable for weeks if stored at 4°C under inert atmosphere.

-

Wet Solvents: Degradation occurs within minutes to hours.[2]

-

DMSO: Avoid prolonged storage in DMSO, even if dry, as thermal degradation can occur. Use fresh for immediate reactions only.

Safety Considerations (SDS Summary)

-

Inhalation Hazard: Isocyanates are potent respiratory sensitizers.[2] Always handle in a fume hood.

-

Skin Contact: Causes irritation and potential sensitization.[2] Use nitrile gloves (Latex is permeable to many organic solvents).

-

Decontamination: Spills should be treated with a neutralization solution (e.g., 50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to the inert urea/amine form before disposal.[2]

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733363, 4-Bromo-2-chlorophenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 190774-47-1 CAS MSDS (4-BROMO-2-CHLOROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-BROMO-2-CHLOROPHENYL ISOCYANATE CAS#: 190774-47-1 [amp.chemicalbook.com]

- 7. 4-BROMO-2-CHLOROPHENYL ISOCYANATE CAS#: 190774-47-1 [amp.chemicalbook.com]

- 8. 4-Bromo-2-chlorophenyl isocyanate | CAS 190774-47-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

use of 4-bromo-2-chlorophenyl isocyanate in organic synthesis

Application Note: Strategic Utilization of 4-Bromo-2-chlorophenyl Isocyanate in Medicinal Chemistry

Executive Summary

4-Bromo-2-chlorophenyl isocyanate (CAS 190774-47-1) serves as a high-value "lynchpin" scaffold in organic synthesis.[1] Its utility is derived from its dual-modality reactivity: the isocyanate (-NCO) group allows for the rapid construction of urea or carbamate linkages (common pharmacophores in kinase inhibitors), while the 4-bromo substituent remains intact during this initial coupling, serving as a latent handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1] This application note details optimized protocols for leveraging this orthogonal reactivity to generate complex diarylurea libraries efficiently.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 190774-47-1 |

| Molecular Formula | C₇H₃BrClNO |

| Molecular Weight | 232.46 g/mol |

| Physical State | White to off-white crystalline solid or liquid (dependent on purity/temp) |

| Melting Point | ~30–32 °C (Low melting solid) |

| Reactivity Hazard | Moisture Sensitive. Hydrolyzes to form 4-bromo-2-chloroaniline and CO₂.[1][2] |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). |

Safety Warning: Isocyanates are potent sensitizers and lachrymators.[1] All operations must be conducted in a fume hood.[1] Avoid inhalation.

Strategic Reaction Landscape

The following flowchart illustrates the divergent synthesis pathways enabled by this scaffold. The 2-chloro substituent provides critical steric protection to the urea linkage, often improving metabolic stability in final drug candidates.

Figure 1: Orthogonal reactivity pathway. Step 1 utilizes the isocyanate electrophile; Step 2 utilizes the aryl bromide for cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-bromo-2-chlorophenyl) Ureas

Objective: To couple the isocyanate with a primary or secondary amine without affecting the bromine handle.[1]

Reagents:

-

4-Bromo-2-chlorophenyl isocyanate (1.0 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

-

Optional: Triethylamine (TEA) (if using amine salts)[1]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine substrate (1.0 mmol) and dissolve in anhydrous DCM (5 mL).[1]

-

Note: If the amine is a hydrochloride salt, add TEA (1.1 equiv) and stir for 10 min to liberate the free base.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Dissolve 4-bromo-2-chlorophenyl isocyanate (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes.

-

Mechanistic Insight: The 2-chloro group provides steric bulk.[1] While this prevents some side reactions, it necessitates the dropwise addition to ensure the amine attacks the isocyanate carbon efficiently before any moisture hydrolysis can occur [1].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (disappearance of isocyanate) or LC-MS.[1]

-

Workup (Precipitation Method): In many cases, the urea product is less soluble than the starting materials. If a precipitate forms, filter the solid and wash with cold DCM/Hexane (1:1).

-

Workup (Extraction Method): If no precipitate forms, evaporate the solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.

Validation:

-

1H NMR: Look for the urea -NH- protons (typically δ 8.0–9.5 ppm, broad singlets).[1]

-

LC-MS: Expect the characteristic isotopic pattern of Br + Cl (M, M+2, M+4) in the mass spectrum.

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: To functionalize the urea intermediate at the 4-position, creating a biaryl library.[1]

Reagents:

-

Urea intermediate (from Protocol A) (1.0 equiv)[1]

-

Aryl boronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)[1]

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane or DME[1]

Procedure:

-

Setup: In a microwave vial or pressure tube, combine the Urea intermediate, Aryl boronic acid, and Palladium catalyst.

-

Solvent: Add 1,4-Dioxane (degassed) and the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 80–90 °C (oil bath) or 100 °C (microwave irradiation) for 2–12 hours.

-

Critical Control: Ensure the reaction is strictly anaerobic (argon purge) to prevent homocoupling of the boronic acid or oxidation of the catalyst [2].

-

-

Workup: Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc and wash with water.[1] Purify via flash column chromatography.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Symmetric Urea Impurity | Moisture in solvent hydrolyzed the isocyanate to an aniline, which then reacted with remaining isocyanate.[1] | Use strictly anhydrous solvents (DCM/THF).[1] Keep reaction under N₂ atmosphere. |

| Low Yield in Protocol A | Steric hindrance from the 2-chloro group slowing down nucleophilic attack.[1] | Increase temperature to 40 °C or use a more polar solvent like THF to stabilize the transition state. |

| Debromination in Protocol B | "Beta-hydride elimination" or protodehalogenation side pathways.[1] | Switch to a milder base (K₃PO₄) or a specialized catalyst like Pd(Amphos)Cl₂.[1] |

References

-

Smith, P. A. S. (2014).[1][4] Open-Chain Nitrogen Compounds. The chemistry of isocyanates and their reaction kinetics with amines.

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

-

PubChem Database. (2023).[1] 4-Bromo-2-chlorophenyl isocyanate (CID 2733363).[1] National Center for Biotechnology Information.[1] [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 4-Bromophenyl isocyanate derivatives.

Sources

4-bromo-2-chlorophenyl isocyanate in polyurethane synthesis

Application Note: Functionalization and Synthesis Strategies using 4-Bromo-2-Chlorophenyl Isocyanate

Executive Summary

This technical guide details the application of 4-bromo-2-chlorophenyl isocyanate (BCPI) in the synthesis of polyurethane derivatives and carbamate-based small molecules. Unlike di-isocyanates (e.g., MDI, TDI) used to form polymer backbones, BCPI is a monofunctional electrophile . Its primary utility lies in end-capping polyurethane chains to modify surface properties (hydrophobicity, flame retardancy) and acting as a privileged scaffold in medicinal chemistry for generating urea and carbamate pharmacophores.

This document provides validated protocols for:

-

Polymer Science: Post-polymerization end-capping of hydroxyl-terminated polyurethane prepolymers.

-

Medicinal Chemistry: Synthesis of biologically active carbamates via nucleophilic addition.

Molecule Profile & Reactivity

BCPI is an aromatic isocyanate characterized by halogen substitutions at the ortho (Cl) and para (Br) positions. These substituents significantly influence its reactivity profile compared to phenyl isocyanate.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 1591-98-6 | Identity Verification |

| Molecular Weight | 232.46 g/mol | Stoichiometric calculations |

| Physical State | Solid (Low melting point) | Requires gentle heating for liquid handling |

| Reactivity | High (Electrophilic NCO) | Moisture sensitive; requires anhydrous conditions |

| Electronic Effect | Electron Withdrawing (–I effect) | The -Cl and -Br groups withdraw electron density, making the NCO carbon more electrophilic than unsubstituted phenyl isocyanate. |

| Steric Effect | Ortho-Chloro Hindrance | The 2-Cl substituent provides steric bulk, potentially slowing attack by bulky nucleophiles, requiring catalyst optimization. |

Application A: Polyurethane Prepolymer End-Capping

Context: In polyurethane (PU) synthesis, residual hydroxyl (-OH) groups on the polymer chain ends can lead to water absorption or uncontrolled cross-linking over time. Reacting these "live" ends with BCPI creates a stable, hydrophobic, and halogenated terminus.

Mechanism of Action

The isocyanate group (-NCO) of BCPI undergoes nucleophilic attack by the terminal hydroxyl group of the polyurethane prepolymer, forming a stable urethane (carbamate) linkage.

Experimental Protocol

Materials:

-

Hydroxyl-terminated PU prepolymer (dissolved in anhydrous DMF or DMAc).

-

4-bromo-2-chlorophenyl isocyanate (1.1 equivalents per residual -OH group).

-

Catalyst: Dibutyltin dilaurate (DBTDL) [0.05 mol%].

-

Solvent: Anhydrous Toluene or DMF.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and addition funnel.

-

Prepolymer Dissolution: Charge the flask with the PU prepolymer solution. Heat to 60°C under continuous nitrogen purge to remove trace moisture.

-

Reagent Activation: Dissolve BCPI in minimal anhydrous toluene.

-

Expert Insight: Do not add solid isocyanate directly to the hot prepolymer; localized high concentrations can cause side reactions (allophanate formation). Solution addition ensures homogeneity.

-

-

Catalysis: Add DBTDL catalyst to the reaction vessel.

-

Dropwise Addition: Add the BCPI solution dropwise over 30 minutes.

-

Observation: A slight exotherm may occur. Maintain temperature between 60–70°C.

-

-

Reaction Monitoring: Stir for 4–6 hours. Monitor reaction progress via FTIR.

-

Endpoint: Disappearance of the isocyanate peak at 2270 cm⁻¹ .

-

-

Quenching: Add 1 mL of methanol to scavenge any unreacted isocyanate.

-

Precipitation: Pour the reaction mixture into cold methanol/water (90:10) to precipitate the end-capped polymer. Filter and vacuum dry.

Workflow Visualization

Figure 1: Workflow for end-capping polyurethane prepolymers with BCPI.

Application B: Carbamate Scaffold Synthesis (Medicinal Chemistry)

Context: The 4-bromo-2-chlorophenyl moiety is a valuable pharmacophore. The bromine allows for further cross-coupling (Suzuki/Buchwald) reactions, while the carbamate linkage mimics peptide bonds, often improving metabolic stability.

Reaction Mechanism

The reaction follows a standard addition-elimination pathway where the alcohol oxygen attacks the electrophilic carbon of the isocyanate.

Figure 2: Nucleophilic addition mechanism forming the carbamate linkage.

Synthesis Protocol

Step-by-Step Methodology:

-

Stoichiometry: Use 1.0 eq Alcohol : 1.05 eq BCPI.

-

Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Expert Insight: Avoid protic solvents (ethanol, water) immediately, as they will react with BCPI to form ureas.

-

-

Base Promoter: Add Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq).

-

Why? The base activates the alcohol and neutralizes any adventitious acid, though the reaction is technically neutral. It accelerates the nucleophilic attack.

-

-

Temperature:

-

Start at 0°C (ice bath) due to the electron-withdrawing nature of the BCPI ring making it highly reactive.

-

Warm to Room Temperature (RT) after 1 hour.

-

-

Workup:

-

Quench with saturated NH4Cl solution.

-

Extract with DCM.

-

Wash organic layer with brine, dry over MgSO4.

-

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for crystalline carbamates.

Critical Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Halogenated isocyanates are potent lachrymators (tear-inducing). Always handle in a functioning fume hood.

-

Moisture Sensitivity: Upon contact with water, BCPI decomposes to the corresponding aniline (4-bromo-2-chloroaniline) and CO2. This can pressurize sealed vessels. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Sensitizer: Isocyanates are respiratory sensitizers. Long-term exposure can lead to asthma-like symptoms. Double-gloving (Nitrile) is mandatory.

References

- Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press.

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

-

PubChem. (2023). 4-Bromo-2-chlorophenyl isocyanate Compound Summary. National Library of Medicine. Link

-

Six, C., & Richter, F. (2003). Isocyanates, Organic.[1][2][3] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Authoritative source on industrial handling of isocyanates). Link

-

Gharda Chemicals. (2022). Safety Data Sheet: 4-Bromo-2-chlorophenyl isocyanate. (Source for physical properties and safety data).[4][5][6][7]

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 4. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. georganics.sk [georganics.sk]

- 7. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Functionalized Polyurethanes Using 4-Bromo-2-Chlorophenyl Isocyanate

Executive Summary

This guide details the synthesis of novel side-chain functionalized polymers utilizing 4-bromo-2-chlorophenyl isocyanate as a key modification agent. Unlike standard aliphatic isocyanates, this aromatic derivative introduces two critical functionalities to a polymer backbone:

-

Steric Protection: The ortho-chloro substituent provides steric shielding to the resulting carbamate (urethane) linkage, significantly enhancing hydrolytic stability compared to non-substituted aryl urethanes.

-

Synthetic Versatility: The para-bromo substituent serves as a high-fidelity "handle" for post-polymerization modification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the modular attachment of complex fluorophores, peptides, or drug molecules.

This protocol focuses on the modification of a hydroxyl-bearing scaffold, Poly(2-hydroxyethyl methacrylate) (PHEMA), followed by a demonstration of side-chain functionalization.

Chemical Properties & Safety Profile[1][2][3]

Compound Analysis

| Property | Specification | Critical Note |

| Compound | 4-Bromo-2-chlorophenyl isocyanate | Electrophile |

| CAS No. | 190774-47-1 | Verify purity >98% via GC |

| MW | 232.46 g/mol | High halogen density |

| Physical State | White to off-white solid | Mp: ~42-44 °C |

| Reactivity | High (NCO group) | Ortho-Cl retards reaction rate vs. phenyl isocyanate |

| Storage | 2–8 °C, under Argon | Moisture sensitive (hydrolyzes to urea) |

Safety Directives (HSE)

-

Respiratory Sensitizer: Isocyanates are potent sensitizers. All operations must occur in a fume hood with a face velocity >0.5 m/s.

-

Moisture Control: The isocyanate group reacts rapidly with atmospheric water to form insoluble diaryl ureas. All glassware must be flame-dried; solvents must be anhydrous (<50 ppm H₂O).

Experimental Workflow Visualization

The following diagram outlines the two-stage synthesis: (1) Formation of the halogenated scaffold and (2) Functionalization via Suzuki coupling.[1]

Figure 1: Synthetic pathway transforming a generic hydroxyl-polymer into a high-value functional material using the dual-halogenated isocyanate linker.

Protocol I: Synthesis of Brominated Polyurethane Scaffold

This procedure grafts the isocyanate onto a Poly(2-hydroxyethyl methacrylate) (PHEMA) backbone. The ortho-chloro group slows the kinetics compared to phenyl isocyanate, requiring a catalyst for quantitative conversion.

Materials

-

Scaffold: PHEMA (Mn ~20,000 g/mol ), vacuum dried at 40°C for 24h.

-

Reagent: 4-Bromo-2-chlorophenyl isocyanate (1.2 equivalents per OH group).

-

Catalyst: Dibutyltin dilaurate (DBTDL).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

-

Dissolution: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of dried PHEMA (approx. 7.7 mmol OH units) in 10 mL of anhydrous DMF under nitrogen flow.

-

Expert Note: Ensure complete dissolution. PHEMA can form intra-chain hydrogen bonds; heating to 50°C briefly helps.

-

-

Reagent Addition: Add 4-bromo-2-chlorophenyl isocyanate (2.15 g, 9.2 mmol) to the solution. The mixture should remain clear.

-

Catalysis: Add 2 drops (~20 µL) of DBTDL.

-

Reaction: Heat the mixture to 60°C in an oil bath for 12–16 hours under nitrogen.

-

Validation: Monitor the reaction by FTIR.[2] The strong isocyanate peak at 2270 cm⁻¹ should decrease. The appearance of a carbonyl peak at 1720 cm⁻¹ (urethane C=O) confirms coupling.

-

-

Purification:

-

Precipitate the reaction mixture dropwise into 200 mL of cold diethyl ether.

-

Filter the white solid.

-

Re-dissolve in minimal THF and re-precipitate into ether (repeat 2x) to remove unreacted isocyanate and urea byproducts.

-

-

Drying: Dry under high vacuum at room temperature for 24 hours.

Expected Yield: >85% functionalization (determined by ¹H NMR).

Protocol II: Suzuki-Miyaura Post-Polymerization Modification

The bromine atom on the side chain allows for "plug-and-play" modification. This step demonstrates coupling with Phenylboronic acid (as a model for more complex drugs/dyes).

Materials

-

Substrate: Brominated Polymer from Protocol I (200 mg).

-

Coupling Partner: Phenylboronic acid (1.5 eq relative to Br content).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

-

Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution).

-

Solvent: THF/Water (4:1 ratio).

Step-by-Step Methodology

-

Degassing: In a Schlenk tube, dissolve the brominated polymer and phenylboronic acid in THF. Degas the solution by bubbling nitrogen for 15 minutes.

-

Critical: Oxygen poisons the Pd(0) catalyst.

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst and the degassed K₂CO₃ solution.

-

Reaction: Seal the tube and heat to 70°C for 24 hours. The solution will turn dark (characteristic of Pd species).

-

Work-up:

-

Cool to room temperature.

-

Pass the solution through a short plug of Celite to remove Palladium black.

-

Concentrate the filtrate and precipitate into cold methanol.

-

-

Validation: Analyze via ¹H NMR. The aromatic region will show new peaks corresponding to the biphenyl system, and the protons ortho to the bromine will shift downfield.

Characterization & Troubleshooting

Key Analytical Markers

| Technique | Observation | Interpretation |

| FT-IR | Disappearance of 2270 cm⁻¹ | Consumption of Isocyanate |

| FT-IR | New band at ~3300 cm⁻¹ (NH) | Formation of Urethane linkage |

| ¹H NMR | Shift of O-CH ₂-CH₂ protons | Downfield shift confirms acylation of OH |

| GPC | Increase in Mn, PDI stable | Successful grafting without crosslinking |

Troubleshooting Guide

-

Problem: Gelation during Protocol I.

-

Cause: Water contamination leading to urea formation and physical crosslinking.

-

Solution: Re-dry DMF over molecular sieves (4Å) and increase N₂ flow.

-

-

Problem: Low conversion in Suzuki Coupling.

-

Cause: Steric hindrance from the polymer backbone or ortho-chloro group.

-

Solution: Switch to a more active catalyst system, such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2), which are more robust for sterically demanding substrates.

-

Scientific Rationale (The "Why")

The Role of the Ortho-Chloro Substituent

In standard aryl isocyanates (like phenyl isocyanate), the urethane bond is susceptible to hydrolysis, particularly in biological media. The 2-chloro substituent in this specific monomer exerts a steric blockade around the carbonyl carbon of the urethane linkage.

-

Mechanism:[2][3][4][5] The bulky chlorine atom prevents water molecules from approaching the carbonyl center, significantly increasing the hydrolytic half-life of the polymer. This makes it an ideal candidate for long-term biomedical implants or sustained drug delivery systems [1].

The Bromine "Handle"

Bromine is selected over iodine (too reactive/unstable) or chlorine (too inert) for the para-position. It provides the optimal balance of stability during the polymerization phase and reactivity during the Palladium-catalyzed modification phase [2].

References

-

Isocyanate Reactivity & Sterics

-

Post-Polymerization Modification (Suzuki)

-

Source: "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[1] Identification through Computational Studies." Molecules.

- Relevance: Validates the reactivity of brominated aromatics in Suzuki couplings under mild conditions suitable for polymer modific

-

Link:

-

-

Polymer Functionalization Reviews

- Source: "Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyan

- Relevance: Provides the foundational methodology for reacting isocyan

-

Link:

-

General Suzuki Coupling Guide

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. expresspolymlett.com [expresspolymlett.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

protocols for reacting 4-bromo-2-chlorophenyl isocyanate with nucleophiles

Application Note: High-Fidelity Synthesis of Urea and Carbamate Scaffolds using 4-Bromo-2-chlorophenyl Isocyanate

Executive Summary & Reactivity Profile

4-Bromo-2-chlorophenyl isocyanate is a high-value electrophilic building block in medicinal chemistry. Its utility lies in its dual-functionality: the isocyanate group (-N=C=O) serves as a rapid anchor for nucleophiles (amines/alcohols), while the halogenated core (4-Br, 2-Cl) provides orthogonal "handles" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Reactivity Analysis (The "Why" Behind the Protocol):

-

Electronic Activation: The halogen substituents are electron-withdrawing (Inductive effect: -I). This reduces electron density at the isocyanate carbon, making it more electrophilic than unsubstituted phenyl isocyanate.[1] Expect faster reaction kinetics with amines.

-

Steric Modulation: The 2-chloro substituent is ortho to the isocyanate. While it activates the ring electronically, it imposes a steric penalty.[1] Reactions with bulky nucleophiles (e.g., tert-butylamine or secondary alcohols) may require higher temperatures or longer reaction times compared to para-substituted analogs.[1]

-

The "Sleeping" Handle: The 4-bromo position remains inert during nucleophilic addition to the isocyanate, preserving it for downstream palladium-catalyzed functionalization.

Safety & Handling: The "Zero-Water" Rule

Isocyanates are respiratory sensitizers and lachrymators. However, the primary chemical hazard in synthesis is hydrolysis .[1]

-

The Hazard: Reaction with atmospheric moisture produces the corresponding aniline (4-bromo-2-chloroaniline) and CO₂.

-

The Failure Mode: The generated aniline is itself a nucleophile. It will immediately react with remaining isocyanate to form a symmetric urea dimer (1,3-bis(4-bromo-2-chlorophenyl)urea).[1] This byproduct is a "brick dust" solid—highly insoluble and difficult to separate from your desired product.

-

Control Measure: All solvents must be anhydrous. Glassware must be oven-dried.

Mechanistic Pathways & Logic

The following diagram illustrates the divergent pathways based on nucleophile selection and the critical hydrolysis failure mode.

Figure 1: Reaction pathways for 4-bromo-2-chlorophenyl isocyanate.[1] Note the red "Hydrolysis" path which leads to the irreversible dimer impurity.

Protocol A: Synthesis of Ureas (Aminolysis)

Application: Coupling with primary or secondary amines. Standard: High yield (>90%), fast, often requires no chromatography.[1]

Materials

-

Reagent: 4-Bromo-2-chlorophenyl isocyanate (1.0 equiv).[1]

-

Nucleophile: Primary or Secondary Amine (1.1 equiv).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].[1]

-

Workup: Hexanes or Diethyl Ether.

Step-by-Step Methodology

-

System Prep: Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.

-

Solvation: Dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M). Add a magnetic stir bar.

-

Why Amine first? We add the isocyanate to the amine. This ensures the amine is always in excess during the addition, minimizing the chance of isocyanate self-reaction or dimerization if trace moisture is present.

-

-

Temperature Control: Cool the solution to 0°C (ice bath).

-

Reasoning: The reaction is exothermic. The 2-Cl/4-Br substitution makes the isocyanate highly reactive; cooling prevents runaway exotherms and side reactions.

-

-

Addition: Dissolve 4-bromo-2-chlorophenyl isocyanate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine solution over 10–15 minutes.

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Monitoring: Check TLC. The isocyanate spot (usually high Rf) should disappear.

-

-

Workup (The "Crash-Out" Method):

-

Most urea products are less soluble in non-polar solvents than the starting materials.

-

Concentrate the reaction mixture to ~20% of its original volume.

-

Add Hexanes (or Pentane) slowly with vigorous stirring.

-

A white precipitate (the Urea) should form.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash with cold hexanes. Dry under vacuum.[2]

Protocol B: Synthesis of Carbamates (Alcoholysis)

Application: Coupling with alcohols to form urethane linkages. Standard: Slower kinetics; requires activation (Catalysis/Heat).[1]

Materials

-

Reagent: 4-Bromo-2-chlorophenyl isocyanate (1.0 equiv).[1]

-

Nucleophile: Alcohol (1.0 – 1.5 equiv).[1]

-

Solvent: Toluene (preferred for high temp) or THF.[1]

-

Catalyst: Dibutyltin Dilaurate (DBTL) [1-5 mol%] or Triethylamine (TEA) [10 mol%].[1]

-

Note: DBTL is the gold standard for difficult substrates but is toxic. TEA is milder but sufficient for primary alcohols.

-

Step-by-Step Methodology

-

System Prep: Flame-dry flask under Nitrogen (Critical: Alcohols are hygroscopic; ensure the alcohol source is dry).

-

Mixing: Dissolve 4-bromo-2-chlorophenyl isocyanate (1.0 equiv) and the Alcohol (1.2 equiv) in anhydrous Toluene (~0.5 M).

-

Catalyst Addition: Add DBTL (1 drop per mmol scale) or TEA.

-

Reaction:

-

Primary Alcohols: Stir at RT for 4–12 hours.

-

Secondary/Steric Alcohols: Heat to 60–80°C.

-

Why Heat? The 2-chloro substituent on the isocyanate creates steric hindrance that impedes the attack of bulky alcohols. Thermal energy is required to overcome this barrier.

-

-

Monitoring: Monitor by TLC or IR.

-

IR Check: Look for the disappearance of the strong Isocyanate peak at ~2270 cm⁻¹ .

-

-

Workup:

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Precipitate forms immediately upon adding solvent (before amine). | Wet Solvent. The isocyanate hydrolyzed to aniline and formed the urea dimer. | Abort. Restart with freshly distilled/anhydrous solvents. |

| Reaction is sluggish (Isocyanate peak remains in IR). | Steric hindrance (2-Cl group) or poor nucleophile nucleophilicity. | 1.[1] Increase Temp (for alcohols).2. Switch solvent to refluxing Toluene.3. Add catalyst (DMAP or DBTL).[1] |

| Low Yield / Sticky Oil product. | Incomplete precipitation or trapped solvent. | 1. Use Column Chromatography instead of precipitation.2. Triturate the oil with cold diethyl ether/pentane to induce crystallization. |

| New spot appears on TLC lower than product. | Aniline formation (hydrolysis).[1] | Check inert atmosphere lines. Ensure reagents are dry. |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for optimizing reaction conditions based on nucleophile type.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General mechanism of isocyanate addition).[1]

-

Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] Link[1]

-

BenchChem. (2025).[1][3] Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles (and analogs). BenchChem Technical Guides. Link[1]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia Guidelines. Link

-

Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorophenyl isocyanate Product Sheet & SDS. Link

Sources

- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Leveraging 4-Bromo-2-Chlorophenyl Derivatives as Versatile Building Blocks in Bioactive Molecule Synthesis

Introduction: The Strategic Role of Dihalogenated Scaffolds in Medicinal Chemistry

The incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Chlorine, in particular, is a prevalent feature in numerous approved drugs, enhancing metabolic stability, membrane permeability, and binding affinity.[1] The 4-bromo-2-chlorophenyl motif represents a particularly powerful and versatile building block for the synthesis of bioactive molecules. Its utility stems from the differential reactivity of its two halogen atoms, which allows for programmed, site-selective functionalization. This strategic advantage enables the efficient construction of complex molecular architectures, making it a favored starting point for compounds targeting a wide range of diseases, including malaria, bacterial infections, and cancer.[2][3] This guide provides an in-depth exploration of the key synthetic transformations involving 4-bromo-2-chlorophenyl derivatives, complete with detailed protocols and the underlying scientific rationale for experimental choices.

The Principle of Chemoselectivity: Exploiting Differential Halogen Reactivity

The synthetic power of 4-bromo-2-chlorophenyl building blocks lies in the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond. This reactivity differential is the foundation of chemoselectivity, allowing for the selective functionalization of the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.[4] This sequential, controlled approach is paramount in building molecular complexity from a simple, commercially available starting material.

Caption: Logical workflow for the sequential functionalization of 4-bromo-2-chlorophenyl compounds.

Key Synthetic Transformations and Protocols

Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the 4-bromo-2-chlorophenyl core.[5][6][7] The following sections detail the protocols for the most critical of these transformations.

A. Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl linkages, which are prevalent motifs in pharmacologically active compounds like antihypertensives and anticancer agents.[8] The reaction couples an organohalide with a boronic acid or ester, offering high functional group tolerance and generally mild reaction conditions.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and air-stable precatalyst that is effective for a wide range of substrates.[9]

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[9][10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[9] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-